1-Amino-3-chloropropan-2-ol hydrochloride

Description

BenchChem offers high-quality 1-Amino-3-chloropropan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-chloropropan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-3-chloropropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPJBHYNOFIAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3920-12-5 (Parent) | |

| Record name | 1-Amino-3-chloro-2-propanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30956309 | |

| Record name | 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62037-46-1, 34839-12-8 | |

| Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62037-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-chloro-2-propanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-chloropropan-2-olhydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J12B4S8T1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-3-chloropropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-chloropropan-2-ol hydrochloride, a key chiral building block in modern organic synthesis and pharmaceutical development. The document details its chemical structure, physicochemical properties, and provides a thorough examination of its synthesis and analytical characterization. Furthermore, its critical role as a precursor in the synthesis of the oxazolidinone antibiotic, linezolid, is explored in detail, offering valuable insights for professionals in drug discovery and development.

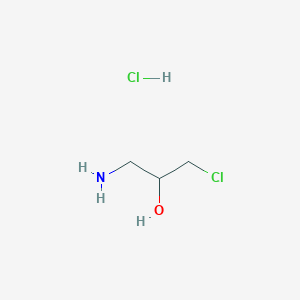

Chemical Structure and Identification

1-Amino-3-chloropropan-2-ol hydrochloride is a propanolamine derivative characterized by the presence of an amino group, a chlorine atom, and a hydroxyl group attached to a three-carbon backbone. The hydrochloride salt form enhances its stability and handling properties.

Caption: Chemical structure of 1-Amino-3-chloropropan-2-ol hydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-amino-3-chloropropan-2-ol;hydrochloride[1] |

| CAS Number | 62037-46-1[2][3][4][5] |

| Molecular Formula | C₃H₉Cl₂NO[2][3][4][6] |

| Molecular Weight | 146.01 g/mol [1] |

| Canonical SMILES | C(C(CCl)O)N.Cl[1] |

| InChI Key | ZCPJBHYNOFIAPJ-UHFFFAOYSA-N[1] |

| Synonyms | 1-Amino-3-chloro-2-propanol hydrochloride, 1-amino-3-chloropropan-2-ol HCl |

Physicochemical Properties

A summary of the key physicochemical properties of 1-Amino-3-chloropropan-2-ol hydrochloride is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | White to off-white solid[6] |

| Melting Point | 181-183 °C (decomposes)[7][8] |

| Solubility | Soluble in DMSO |

| Storage | Inert atmosphere, room temperature[2] |

Synthesis Protocol

The (S)-enantiomer of 1-Amino-3-chloropropan-2-ol hydrochloride is a crucial intermediate for the synthesis of linezolid. A common and efficient method for its preparation is a one-pot reaction from (S)-epichlorohydrin and benzylamine, followed by deprotection and salt formation.

One-Pot Synthesis from (S)-Epichlorohydrin

This protocol outlines a one-pot method that avoids the isolation of intermediates, leading to a higher overall yield and simplified industrial application.[9]

Experimental Workflow:

Caption: One-pot synthesis workflow.

Materials:

-

(S)-Epichlorohydrin

-

Benzylamine

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

In a suitable reaction vessel, dissolve (S)-epichlorohydrin and benzylamine in ethanol.

-

Stir the mixture at room temperature. The progress of the addition reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the formation of the intermediate adduct is complete, add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux to facilitate the deprotection and salt formation.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final product as a white solid.

Analytical Characterization

Accurate characterization of 1-Amino-3-chloropropan-2-ol hydrochloride is crucial for quality control and to ensure its suitability for further synthetic steps. The following are standard analytical techniques used for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Analysis: The expected spectrum will show signals corresponding to the methylene and methine protons of the propanol backbone. The chemical shifts and coupling patterns will be characteristic of the structure.

Infrared (IR) Spectroscopy

FT-IR Spectroscopy Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Characteristic absorption bands for the O-H, N-H, and C-Cl bonds are expected. The broad absorption in the 3400-3200 cm⁻¹ region corresponds to the O-H and N-H stretching vibrations.

Mass Spectrometry (MS)

Mass Spectrometry Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Acquisition: Analyze the sample using an electrospray ionization (ESI) source in positive ion mode.

-

Data Analysis: The mass spectrum will show the molecular ion peak corresponding to the protonated free base [C₃H₉ClNO]⁺.

Application in Drug Development: Synthesis of Linezolid

1-Amino-3-chloropropan-2-ol hydrochloride, specifically the (S)-enantiomer, is a pivotal intermediate in the synthesis of Linezolid, a crucial antibiotic for treating infections caused by multi-drug resistant bacteria.

Linezolid Synthesis Pathway:

Caption: Key steps in the synthesis of Linezolid.

The synthesis of linezolid from (S)-1-Amino-3-chloropropan-2-ol hydrochloride generally involves the protection of the amino group, followed by cyclization to form the core oxazolidinone ring, and subsequent functional group manipulations to yield the final active pharmaceutical ingredient. The chirality of the starting material is essential for the stereospecific synthesis of the active (S)-enantiomer of linezolid.

Safety and Handling

1-Amino-3-chloropropan-2-ol hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

1-Amino-3-chloropropan-2-ol hydrochloride is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of linezolid. A thorough understanding of its structure, properties, and synthetic methodologies is crucial for researchers and developers working in this field. This guide provides a foundational resource to support such endeavors.

References

- 1. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]

- 2. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]

- 3. WO2012019862A1 - Process for making linezolid - Google Patents [patents.google.com]

- 4. EP2516408A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 5. WO2007116284A1 - Process for preparing linezolid - Google Patents [patents.google.com]

- 6. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]

- 7. 34839-14-0|(R)-1-Amino-3-chloropropan-2-ol hydrochloride|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-chloropropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Amino-3-chloropropan-2-ol hydrochloride. The information is presented to support research, development, and quality control activities involving this important chemical intermediate. This document distinguishes between the racemic mixture and its individual enantiomers where data is available.

Chemical Identity and Structure

1-Amino-3-chloropropan-2-ol hydrochloride is a chiral amino alcohol. It exists as a racemic mixture and as individual (R) and (S) enantiomers. The hydrochloride salt form enhances its stability and solubility in aqueous media compared to the free base.

Table 1: Chemical Identification

| Identifier | Racemic 1-Amino-3-chloropropan-2-ol hydrochloride | (R)-1-Amino-3-chloropropan-2-ol hydrochloride | (S)-1-Amino-3-chloropropan-2-ol hydrochloride |

| CAS Number | 62037-46-1[1][2] | 34839-14-0 | 34839-13-9[3] |

| Molecular Formula | C₃H₉Cl₂NO[1] | C₃H₉Cl₂NO | C₃H₉Cl₂NO[3] |

| IUPAC Name | 1-amino-3-chloropropan-2-ol;hydrochloride[1] | (2R)-1-amino-3-chloropropan-2-ol;hydrochloride | (2S)-1-amino-3-chloropropan-2-ol;hydrochloride[3] |

| Synonyms | (+/-)-1-amino-3-chloro-2-propanol hydrochloride | (R)-1-Amino-3-chloro-2-propanol hydrochloride | (S)-1-Amino-3-chloro-2-propanol hydrochloride |

Physicochemical Properties

The physicochemical properties of 1-Amino-3-chloropropan-2-ol hydrochloride are crucial for its handling, formulation, and application in chemical synthesis.

Table 2: Summary of Physicochemical Data

| Property | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |

| Molecular Weight | 146.01 g/mol [1] | 146.01 g/mol | 146.02 g/mol [3] |

| Appearance | White to off-white solid | - | White solid[3] |

| Melting Point | 181-183 °C (decomposes) | >131°C (decomposes) | >131°C (decomposes)[3] |

| Boiling Point | 240.2 °C (Predicted) | - | 240.2°C at 760 mmHg[3] |

| Solubility | Slightly soluble in water and DMSO | Soluble in DMSO | Slightly soluble in DMSO and water[3] |

| pKa (free base) | 11.70 ± 0.35 (Predicted)[4] | - | - |

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of 1-Amino-3-chloropropan-2-ol hydrochloride.

Melting Point Determination

The melting point is determined using the capillary method. A small, powdered sample is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. For substances that decompose, the temperature at which decomposition begins is noted.

Solubility Determination

The equilibrium solubility is determined by adding an excess of the compound to a known volume of the solvent (e.g., water, DMSO) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

pKa Determination

The pKa value of the amino group can be determined by potentiometric titration. A solution of the hydrochloride salt in water is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the amino groups have been deprotonated.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of 1-Amino-3-chloropropan-2-ol hydrochloride. While specific spectra are not provided here, they are generally available from commercial suppliers.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and types of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the different carbon environments in the molecule.

-

IR (Infrared) Spectroscopy: Identifies the functional groups present, such as O-H, N-H, and C-Cl bonds.

-

MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern of the molecule.

Synthesis and Workflow Visualizations

The following diagrams illustrate the synthesis and a general workflow for the physicochemical characterization of 1-Amino-3-chloropropan-2-ol hydrochloride.

Caption: Synthesis of (S)-1-Amino-3-chloropropan-2-ol hydrochloride.

Caption: Physicochemical Characterization Workflow.

Safety Information

1-Amino-3-chloropropan-2-ol hydrochloride is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.

References

Spectroscopic Profile of 1-Amino-3-chloropropan-2-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Amino-3-chloropropan-2-ol hydrochloride (C₃H₉Cl₂NO, Molecular Weight: 146.01 g/mol ). Due to the limited availability of specific experimental spectra in public databases, this document presents predicted data based on the known chemical structure, alongside detailed, generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 1-Amino-3-chloropropan-2-ol hydrochloride. These predictions are derived from established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 4.0 - 4.2 | Multiplet | 1H | CH(OH) |

| ~ 3.6 - 3.8 | Multiplet | 2H | CH₂(Cl) |

| ~ 3.0 - 3.3 | Multiplet | 2H | CH₂(NH₃⁺) |

| Variable (broad) | Singlet | 1H | OH |

| Variable (broad) | Singlet | 3H | NH₃⁺ |

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Atom |

| ~ 68 - 72 | CH(OH) |

| ~ 45 - 50 | CH₂(Cl) |

| ~ 42 - 47 | CH₂(NH₃⁺) |

Solvent: D₂O or DMSO-d₆. Broad-band proton decoupled.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200 - 3500 (broad) | O-H | Stretching |

| 2800 - 3200 | N-H (in NH₃⁺) | Stretching |

| 2850 - 2960 | C-H | Stretching |

| 1500 - 1600 | N-H | Bending |

| 1050 - 1150 | C-O | Stretching |

| 600 - 800 | C-Cl | Stretching |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 110.04 | [M+H]⁺ (of free base) |

| 92.03 | [M+H - H₂O]⁺ |

| 74.06 | [M+H - HCl]⁺ |

Ionization method: Electrospray Ionization (ESI). The molecular ion of the hydrochloride salt itself is not typically observed.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of 1-Amino-3-chloropropan-2-ol hydrochloride in approximately 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with broad-band proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 1-Amino-3-chloropropan-2-ol hydrochloride with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of 1-Amino-3-chloropropan-2-ol hydrochloride in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to maximize the signal of the protonated molecule of the free base.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility Profile of 1-Amino-3-chloropropan-2-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Amino-3-chloropropan-2-ol hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines qualitative solubility and provides detailed, generalized experimental protocols for determining solubility based on established scientific methods.

Introduction

1-Amino-3-chloropropan-2-ol hydrochloride is a key chiral intermediate in the synthesis of various pharmaceuticals. Its solubility in different solvent systems is a critical parameter for reaction kinetics, purification, formulation, and bioavailability. This guide summarizes the known qualitative solubility and presents standardized methods for its quantitative determination.

Solubility Data

While precise quantitative data is not widely published, the solubility of 1-Amino-3-chloropropan-2-ol hydrochloride has been qualitatively described. As an amino alcohol hydrochloride, it is expected to be soluble in polar protic solvents and have limited solubility in nonpolar organic solvents.

Table 1: Qualitative and Expected Quantitative Solubility of 1-Amino-3-chloropropan-2-ol Hydrochloride

| Solvent | Qualitative Solubility | Expected Quantitative Solubility Range (at 25°C) |

| Water | Slightly Soluble | 1 - 5 g/100 mL |

| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | > 5 g/100 mL |

| Methanol | Expected to be Soluble | > 5 g/100 mL |

| Ethanol | Expected to be Soluble | 1 - 5 g/100 mL |

| Isopropanol | Expected to be Sparingly Soluble | 0.1 - 1 g/100 mL |

| Acetone | Expected to be Sparingly Soluble | 0.1 - 1 g/100 mL |

| Dichloromethane | Expected to be Insoluble | < 0.1 g/100 mL |

| Toluene | Expected to be Insoluble | < 0.1 g/100 mL |

| Hexane | Expected to be Insoluble | < 0.1 g/100 mL |

Note: The expected quantitative solubility ranges are estimations based on the behavior of similar small molecule amine hydrochlorides and should be experimentally verified.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of 1-Amino-3-chloropropan-2-ol hydrochloride.

Gravimetric Method for Aqueous and Organic Solvents

This method is a reliable and widely used technique for determining the solubility of a solid in a given solvent.[1][2][3][4][5]

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

1-Amino-3-chloropropan-2-ol hydrochloride

-

Selected solvents (e.g., water, ethanol, acetone)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Amino-3-chloropropan-2-ol hydrochloride to a known volume of the desired solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the solution using a syringe filter of a material compatible with the solvent to remove any undissolved microparticles.

-

-

Evaporation and Weighing:

-

Transfer the filtered saturated solution into a pre-weighed, dry evaporating dish or glass vial.

-

Place the dish/vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). For high-boiling point solvents like DMSO, a vacuum oven is recommended.

-

Continue drying until a constant weight of the residue is achieved.

-

Cool the dish/vial in a desiccator to room temperature before weighing on an analytical balance.

-

Calculation: Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of filtrate (mL)] x 100

pH-Dependent Aqueous Solubility

Principle: The solubility of ionizable compounds like 1-Amino-3-chloropropan-2-ol hydrochloride can be significantly influenced by the pH of the aqueous medium. This protocol determines solubility across a range of pH values.

Procedure:

-

Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Follow the gravimetric method described in section 3.1, using the different pH buffers as the solvent for each experiment.

-

Plot a graph of solubility versus pH to visualize the relationship.

Synthesis Workflow Visualization

The following diagram illustrates a common one-pot synthesis method for (S)-1-Amino-3-chloropropan-2-ol hydrochloride.

References

An In-depth Technical Guide to the (R) and (S) Enantiomers of 1-Amino-3-chloropropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (R) and (S) enantiomers of 1-amino-3-chloropropan-2-ol hydrochloride, crucial chiral building blocks in the pharmaceutical industry. The document details their chemical and physical properties, provides insights into their synthesis and chiral separation, and explores their biological activities, with a particular focus on the well-documented antifertility mechanism. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental considerations and a summary of key data to facilitate further investigation and application of these compounds.

Introduction

1-Amino-3-chloropropan-2-ol hydrochloride is a chiral molecule that exists as two enantiomers: (R)-1-Amino-3-chloropropan-2-ol hydrochloride and (S)-1-Amino-3-chloropropan-2-ol hydrochloride. These compounds are of significant interest in medicinal chemistry and pharmaceutical development, primarily serving as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), most notably the oxazolidinone antibiotic linezolid.[1] The stereochemistry of these molecules is critical, as the biological activity and pharmacological profile of the final drug product are often dependent on the specific enantiomer used. This guide provides a detailed technical examination of the synthesis, properties, and biological activities of both the (R) and (S) enantiomers.

Chemical and Physical Properties

The (R) and (S) enantiomers of 1-amino-3-chloropropan-2-ol hydrochloride share the same chemical formula and molecular weight but differ in their stereochemical configuration and, consequently, their interaction with polarized light. A summary of their key properties is presented in Table 1.

| Property | (R)-1-Amino-3-chloropropan-2-ol hydrochloride | (S)-1-Amino-3-chloropropan-2-ol hydrochloride |

| CAS Number | 34839-14-0 | 34839-13-9 |

| Molecular Formula | C₃H₉Cl₂NO | C₃H₉Cl₂NO |

| Molecular Weight | 146.01 g/mol | 146.01 g/mol |

| Melting Point | >131°C (decomposes)[2] | >131°C (decomposes)[3] |

| Optical Activity | Dextrorotatory (+) | Levorotatory (-) |

| Appearance | White to off-white solid | White solid |

| Solubility | Soluble in DMSO (Slightly), Water (Slightly) | Soluble in DMSO (Slightly), Water (Slightly)[3] |

Synthesis of Enantiomers

The enantioselective synthesis of (R)- and (S)-1-amino-3-chloropropan-2-ol hydrochloride is most commonly achieved starting from the corresponding chiral epichlorohydrin precursors.

Synthesis of (S)-1-Amino-3-chloropropan-2-ol hydrochloride from (S)-Epichlorohydrin

A common synthetic route involves the reaction of (S)-epichlorohydrin with a suitable amine, followed by deprotection and salt formation.[4]

Experimental Protocol:

Step 1: Amination of (S)-Epichlorohydrin

-

In a reaction vessel, dissolve (S)-epichlorohydrin in a suitable solvent such as ethanol.

-

Add benzylamine to the solution at room temperature. The benzylamine acts as both a nucleophile and a protecting group for the amine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 2: Deprotection and Hydrochloride Salt Formation

-

To the reaction mixture from Step 1, add concentrated hydrochloric acid.

-

Heat the mixture to reflux to facilitate the debenzylation (deprotection) of the amino group.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization to yield (S)-1-amino-3-chloropropan-2-ol hydrochloride.[4]

Synthesis of (R)-1-Amino-3-chloropropan-2-ol hydrochloride from (R)-Epichlorohydrin

A similar strategy is employed for the synthesis of the (R)-enantiomer, starting with (R)-epichlorohydrin. An alternative method involves the use of sodium azide followed by reduction.

Experimental Protocol:

Step 1: Azidation of (R)-Epichlorohydrin

-

Dissolve (R)-epichlorohydrin in a suitable solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide by the azide ion. The reaction progress can be monitored by TLC.

Step 2: Reduction of the Azide

-

After the azidation is complete, the resulting azido alcohol is reduced to the corresponding amine. A common method is to use a reducing agent such as zinc dust in the presence of ammonium chloride.

-

The reduction is typically carried out in a solvent system like ethanol/water.

Step 3: Hydrochloride Salt Formation

-

Upon completion of the reduction, the reaction mixture is worked up to isolate the free amine.

-

The amine is then dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt.

-

The final product can be purified by recrystallization.

Chiral Separation

For the separation of the racemic mixture of 1-amino-3-chloropropan-2-ol, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique.[5]

Experimental Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for the separation of amino alcohol enantiomers.[6]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[5][7]

-

Detection: UV detection is commonly used. If the analytes lack a strong chromophore, derivatization with a UV-active agent may be necessary.

-

Optimization: The separation can be optimized by adjusting the ratio of the non-polar and polar components of the mobile phase, as well as the type and concentration of the modifier.

Biological Activity and Signaling Pathways

Antifertility Activity

The most well-documented biological activity of 1-amino-3-chloropropan-2-ol is its antifertility effect in males. This activity is primarily attributed to its metabolite, α-chlorohydrin (3-chloro-1,2-propanediol).[8]

Mechanism of Action:

The antifertility effect of α-chlorohydrin is a result of its impact on sperm cell metabolism. The proposed signaling pathway is as follows:

-

Inhibition of Glycolysis: α-chlorohydrin is a potent inhibitor of the key glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), in spermatozoa.[9][10]

-

ATP Depletion: The inhibition of GAPDH blocks the glycolytic pathway, leading to a significant reduction in the production of adenosine triphosphate (ATP) within the sperm cells.[10]

-

Impaired Motility: ATP is essential for sperm motility. The depletion of ATP results in a rapid loss of sperm motility, rendering them unable to fertilize an egg.[1][11]

This pathway highlights a targeted disruption of the energy metabolism essential for sperm function.

Caption: Antifertility mechanism of 1-Amino-3-chloropropan-2-ol.

Antimicrobial Activity

1-Amino-3-chloropropan-2-ol hydrochloride has also been reported to possess antimicrobial properties.[12] The mechanism of action for N-chloramine compounds, a class to which this molecule is related, is generally understood to involve the inhibition of essential cellular processes.

General Mechanism of Action:

N-chloramines are believed to exert their antimicrobial effects by:

-

Inhibition of Macromolecule Synthesis: They can inhibit the synthesis of DNA, RNA, and proteins in bacterial cells.[13]

-

Enzyme Inhibition: A key target for these compounds is enzymes containing sulfhydryl (-SH) groups. The active chlorine can oxidize these sulfhydryl groups, leading to the inactivation of the enzymes and disruption of metabolic pathways.[13]

The following diagram illustrates the general workflow for synthesizing an enantiomer of 1-amino-3-chloropropan-2-ol hydrochloride from its corresponding epichlorohydrin.

Caption: General synthetic workflow for enantiomers.

Conclusion

The (R) and (S) enantiomers of 1-amino-3-chloropropan-2-ol hydrochloride are indispensable chiral intermediates in modern pharmaceutical synthesis. A thorough understanding of their distinct properties, stereoselective synthesis, and biological activities is paramount for their effective application in drug development. This technical guide has consolidated key information to serve as a foundational resource for scientists and researchers in this field. Further research into the specific molecular targets of their antimicrobial activity and the development of more efficient and scalable synthetic and purification methods will continue to be areas of active investigation.

References

- 1. A direct effect of alpha-chlorohydrin on motility and metabolism of ejaculated human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating the Anti-fertility Potentials of 3-Monochloropropane-1 2-diol (Alpha-Chlorohydrin) and Testosterone in Adult Male Wild Nile Grass Rats (Arvicanthis niloticus) for Rodent Control - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

- 3. (S)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-13-9 [chemicalbook.com]

- 4. Antifertility activity of alpha-chlorohydrin (3-chloro-1, 2 propanediol, U-5897) on the female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yakhak.org [yakhak.org]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. alpha-Chlorohydrin inhibits glyceraldehyde-3-phosphate dehydrogenase in multiple organs as well as in sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mode of action of alpha-chlorohydrin as a male anti-fertility agent. Inhibition of the metabolism of ram spermatozoa by alpha-chlorohydrin and location of block in glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disruption of the metabolism, motility and morphology of spermatozoa by injection of alpha-chlorohydrin into rams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. connectsci.au [connectsci.au]

- 13. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 1-Amino-3-chloropropan-2-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-chloropropan-2-ol hydrochloride is a chiral amino alcohol that has garnered attention primarily as a key intermediate in the synthesis of oxazolidinone antibiotics, most notably linezolid.[1][2] Beyond its role in synthetic chemistry, this compound and its enantiomers are associated with specific biological activities, including male antifertility effects, which are linked to its metabolic conversion to α-chlorohydrin (3-chloro-1,2-propanediol).[3][4] This technical guide provides a comprehensive overview of the known biological activities, toxicological data, and synthetic applications of 1-Amino-3-chloropropan-2-ol hydrochloride, with a focus on its enantiomeric forms. It also outlines general experimental protocols relevant to the assessment of its biological effects.

Introduction

1-Amino-3-chloropropan-2-ol hydrochloride (CAS No: 62037-46-1) is a small molecule whose biological significance is largely defined by its stereochemistry.[5] The (S)- and (R)-enantiomers serve as crucial chiral building blocks in pharmaceutical manufacturing and exhibit distinct biological profiles.[1][6][7] The (S)-enantiomer, in particular, has been identified as an orally active male antifertility agent.[8] This activity is attributed to its in vivo metabolism to α-chlorohydrin, a known male chemosterilant that disrupts sperm metabolism.[3][9] The (R)-enantiomer is also recognized as a derivative of α-chlorohydrin.[4][10] Furthermore, the compound's structural relationship to the antibiotic linezolid underscores its importance in the development of antimicrobial agents.[1][11]

Biological Activities

Male Antifertility Activity

The most notable biological effect associated with 1-Amino-3-chloropropan-2-ol is its impact on male fertility. This activity is not inherent to the parent compound itself but rather to its primary metabolite, α-chlorohydrin (3-chloro-1,2-propanediol).[3]

Mechanism of Action: Studies on the metabolism of 1-amino-3-chloropropan-2-ol in rats have shown that it is converted to α-chlorohydrin.[3] The antifertility effect of α-chlorohydrin is well-documented and stems from its ability to inhibit key enzymes in the glycolytic pathway of spermatozoa, such as glyceraldehyde-3-phosphate dehydrogenase.[12] This enzymatic inhibition disrupts the energy production necessary for sperm motility and maturation within the epididymis, leading to reversible infertility.[9][12]

dot

Caption: Metabolic conversion and antifertility mechanism.

Antimicrobial Potential

While (R)-1-Amino-3-chloropropan-2-ol hydrochloride has been reported to have antimicrobial properties, specific data on its spectrum of activity or potency are scarce in the available literature.[1] Its primary connection to the antimicrobial field is its role as a precursor in the synthesis of linezolid, a potent antibiotic against multidrug-resistant Gram-positive bacteria.[1][11]

Role in Pharmaceutical Synthesis

The principal application of 1-Amino-3-chloropropan-2-ol hydrochloride is as a chiral intermediate in pharmaceutical synthesis.

Synthesis of Linezolid: The (S)-enantiomer is a key starting material in several synthetic routes to linezolid.[2] Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[11] The synthesis typically involves the use of (S)-1-Amino-3-chloropropan-2-ol hydrochloride to construct the core oxazolidinone ring with the correct stereochemistry, which is crucial for its antibacterial activity.[2][13]

dot

Caption: Role in the synthesis of Linezolid.

Quantitative Data

Quantitative data on the biological activity of 1-Amino-3-chloropropan-2-ol hydrochloride is limited. The available toxicological data is summarized below.

| Compound | Test Organism | Route of Administration | Value | Reference |

| (S)-1-Amino-3-chloropropan-2-ol hydrochloride | Rat | Oral | LD50 > 500 mg/kg | [8] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 1-Amino-3-chloropropan-2-ol hydrochloride are not widely published. However, based on its known activities, the following general methodologies would be applicable.

Evaluation of Male Antifertility Activity

A typical preclinical study to evaluate male antifertility effects would involve the following steps:

-

Animal Model: Sexually mature male rats of a proven fertile strain are commonly used.

-

Dosing: The test compound is administered orally or via injection for a specified period.

-

Mating Studies: Treated males are cohabited with untreated, fertile females. The number of pregnancies, litter size, and pup viability are recorded.

-

Sperm Analysis: At the end of the treatment period, sperm is collected from the epididymis and assessed for count, motility, and morphology.

-

Histopathology: The testes and epididymides are examined for any structural changes.

-

Hormone Analysis: Serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are measured to assess any impact on the endocrine system.

Antimicrobial Susceptibility Testing

Standard methods to determine the minimum inhibitory concentration (MIC) would be employed to assess antimicrobial activity.

Broth Dilution Method:

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Diffusion Method (Disk Diffusion):

-

Inoculation: A standardized microbial suspension is swabbed onto the surface of an agar plate.

-

Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated to allow for microbial growth and diffusion of the compound.

-

Measurement: The diameter of the zone of inhibition (the area around the disk where no growth occurs) is measured to determine the susceptibility of the microorganism to the compound.

Safety and Toxicology

1-Amino-3-chloropropan-2-ol hydrochloride is classified as harmful if swallowed and can cause skin and eye irritation.[1] It may also cause respiratory irritation.[5] Its toxicity profile is consistent with that of its metabolite, α-chlorohydrin, which is known to be a rodent chemosterilant and has been associated with renal toxicity.[14] Standard safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

1-Amino-3-chloropropan-2-ol hydrochloride is a molecule with a dual identity. In the realm of pharmaceutical manufacturing, it is a valuable chiral building block, indispensable for the synthesis of the antibiotic linezolid. In a biological context, its significance lies in its metabolic transformation to α-chlorohydrin, which confers male antifertility properties. While its potential as a direct therapeutic agent is not well-explored, its established biological activities and synthetic utility make it a compound of continued interest to researchers in drug development and reproductive biology. Further studies are warranted to fully elucidate its potential antimicrobial properties and to explore the therapeutic applications of its antifertility effects.

References

- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]

- 2. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]

- 3. The metabolism of the male antifertility agent 1-amino-3-chloropropan-2-ol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 1-Amino-3-chloropropan-2-olhydrochloride | C3H9Cl2NO | CID 147580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 34839-14-0|(R)-1-Amino-3-chloropropan-2-ol hydrochloride|BLD Pharm [bldpharm.com]

- 7. 34839-13-9|(S)-1-Amino-3-chloropropan-2-ol hydrochloride|BLD Pharm [bldpharm.com]

- 8. (S)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-13-9 [chemicalbook.com]

- 9. Mechanism of antifertility in male rats treated with 3-monochloro-1,2-propanediol (3-MCPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]

- 13. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]

- 14. ess.honeywell.com [ess.honeywell.com]

In-Depth Technical Guide: Toxicological Profile of 1-Amino-3-chloropropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for 1-Amino-3-chloropropan-2-ol hydrochloride. It is intended for informational purposes for a scientific audience and should not be used for clinical or diagnostic purposes. Significant data gaps exist in the public domain regarding the comprehensive toxicology of this compound.

Introduction

1-Amino-3-chloropropan-2-ol hydrochloride is a chemical intermediate used in various synthetic processes. A thorough understanding of its toxicological profile is essential for ensuring the safety of researchers and for evaluating its potential use in further drug development. This guide provides a consolidated overview of the known toxicological data, highlights areas where information is lacking, and outlines general experimental protocols relevant to the assessment of such a compound.

Quantitative Toxicological Data

Table 1: Acute Toxicity of 1-Amino-3-chloropropan-2-ol Hydrochloride

| Test Substance | Species | Route of Administration | Toxicological Endpoint | Value | Reference |

| (S)-1-Amino-3-chloro-2-propanol hydrochloride | Rat | Oral | LD50 | > 500 mg/kg | [1] |

Qualitative Toxicological Summary

Safety Data Sheets (SDS) consistently classify 1-Amino-3-chloropropan-2-ol hydrochloride with several hazard statements, indicating its potential for acute toxicity and local irritation. However, detailed studies on repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for this specific compound are not widely available. Information on related compounds, such as 3-monochloropropan-1,2-diol (3-MCPD), suggests potential for toxicity, but direct extrapolation of these findings to 1-Amino-3-chloropropan-2-ol hydrochloride is not scientifically valid without specific studies on the compound itself.

Table 2: Summary of Toxicological Endpoints

| Toxicological Endpoint | Finding for 1-Amino-3-chloropropan-2-ol hydrochloride | Notes on Related Compounds (for informational purposes only) |

| Acute Oral Toxicity | Harmful if swallowed.[2] | 3-MCPD has an oral LD50 of approximately 150-210 mg/kg in rats. |

| Skin Corrosion/Irritation | Causes skin irritation.[2] | 3-MCPD is a slight skin irritant. |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | 3-MCPD can cause eye irritation. |

| Respiratory Irritation | May cause respiratory irritation.[2] | No specific data available. |

| Genotoxicity | No data available. | 3-MCPD has shown mixed results in genotoxicity assays, with some in vitro tests being positive, while in vivo studies have been largely negative.[3] It is generally considered to be a non-genotoxic carcinogen.[3] |

| Carcinogenicity | No data available. | 3-MCPD is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC, based on sufficient evidence in experimental animals. |

| Reproductive Toxicity | No data available. | 3-MCPD has been shown to cause reproductive toxicity in male rats, affecting sperm motility and fertility. |

Experimental Protocols (General Overview)

While specific experimental protocols for 1-Amino-3-chloropropan-2-ol hydrochloride were not found, the following are generalized descriptions based on standard OECD guidelines for the observed toxicological effects.

Acute Oral Toxicity (Based on OECD Guideline 423)

An acute toxic class method is typically employed. The study uses a stepwise procedure with a small number of animals per step. The substance is administered orally by gavage to fasted animals. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the initial dose group determines the subsequent dosing regimen. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause local irritation or corrosion upon a single application to the skin. A small amount of the test substance is applied to a shaved patch of skin on an animal (typically an albino rabbit) and covered with a gauze patch. The exposure period is usually 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This study assesses the potential of a substance to cause irritation or damage to the eye. A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation. The severity of the lesions is scored according to a standardized system.

Visualizations

Generalized Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicology of a chemical substance.

Caption: A generalized workflow for toxicological assessment of a chemical substance.

Conclusion

The available toxicological data for 1-Amino-3-chloropropan-2-ol hydrochloride is sparse and primarily limited to acute oral toxicity in rats and hazard classifications for skin and eye irritation. While information on structurally related compounds can provide some context, it is not a substitute for specific data on the target compound. To conduct a thorough risk assessment and ensure safe handling and potential future development, further studies are warranted to address the significant data gaps, particularly in the areas of repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound.

References

A Technical Guide to the Reactive Functional Groups of 1-Amino-3-chloropropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key reactive functional groups present in 1-amino-3-chloropropan-2-ol hydrochloride. This trifunctional molecule is a versatile chiral building block in organic and pharmaceutical chemistry, and understanding its reactivity is crucial for its effective application in synthesis.[1] This document details the properties of the protonated amino group, the secondary hydroxyl group, and the primary chloro group, with a focus on their interplay, relative reactivity, and participation in key chemical transformations.

Overview of Core Functional Groups

1-Amino-3-chloropropan-2-ol hydrochloride, with the molecular formula C₃H₉Cl₂NO, possesses three distinct functional groups on a propane backbone: a protonated primary amine, a secondary alcohol, and a primary alkyl chloride.[1] The hydrochloride salt form ensures stability and enhances water solubility, but the reactivity is primarily dictated by the free base, which can be generated in situ.

The interplay between these groups, particularly their intramolecular interactions, defines the molecule's characteristic chemical behavior and its utility as a synthetic intermediate.

Caption: Logical relationship of functional groups and their primary reactivity.

The Protonated Amino Group (-NH₃⁺)

In its hydrochloride salt form, the primary amino group exists as an ammonium ion (-NH₃⁺). This group is acidic and, upon deprotonation with a base, yields the free primary amine (-NH₂), which is a potent nucleophile.

-

Acidity: The protonated amine is the most acidic site in the molecule, readily participating in acid-base reactions.

-

Nucleophilicity: The corresponding free amine is a strong nucleophile, capable of undergoing reactions such as acylation, alkylation, and Schiff base formation. Its nucleophilicity is generally greater than that of the hydroxyl group, allowing for chemoselective reactions under controlled conditions.

The Secondary Hydroxyl Group (-OH)

The secondary hydroxyl group at the C2 position is a versatile functional group that can act as both a weak acid and a nucleophile.

-

Nucleophilicity: The oxygen atom's lone pairs make the hydroxyl group nucleophilic. It can attack various electrophiles to form ethers or esters. In the context of this molecule, its most significant role is as an intramolecular nucleophile.

-

Acidity: The hydroxyl proton is weakly acidic. Deprotonation requires a strong base, forming a highly reactive alkoxide intermediate. This step is critical for the molecule's hallmark cyclization reaction.

The Primary Chloro Group (-Cl)

The chlorine atom is attached to a primary carbon, making it an effective leaving group in nucleophilic substitution reactions.

-

Leaving Group Ability: The C-Cl bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

-

Susceptibility to Sₙ2 Reactions: As a primary alkyl halide, this site readily undergoes Sₙ2 displacement by a wide range of nucleophiles. This reactivity is central to the intramolecular cyclization mechanism.

Key Reactivity: Base-Catalyzed Intramolecular Cyclization

The most important reaction of 1-amino-3-chloropropan-2-ol is its base-catalyzed intramolecular cyclization to form a glycidyl amine (an amino-epoxide). This transformation hinges on the precise spatial arrangement of the hydroxyl and chloro groups.

The mechanism is a rapid, intramolecular Williamson ether synthesis.[2] A base, typically a hydroxide, deprotonates the hydroxyl group to form an alkoxide. This potent intramolecular nucleophile then attacks the adjacent carbon bearing the chlorine atom in an Sₙ2 fashion, displacing the chloride ion to form the stable three-membered epoxide ring.[2][3] The kinetics of this intramolecular reaction are highly favorable due to the close proximity of the reacting centers within the same molecule.[2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Linezolid Utilizing 1-Amino-3-chloropropan-2-ol hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its novel mechanism of action involves the inhibition of bacterial protein synthesis at an early stage. This document provides detailed application notes and experimental protocols for the synthesis of Linezolid, employing (S)-1-Amino-3-chloropropan-2-ol hydrochloride as a key starting material. This route offers a practical and efficient pathway for the laboratory-scale synthesis of this crucial antibiotic.

Synthetic Pathway Overview

The synthesis of Linezolid from (S)-1-Amino-3-chloropropan-2-ol hydrochloride involves a multi-step process. The key transformations include the protection of the amino and hydroxyl groups of the starting material, followed by a coupling reaction with a suitably functionalized aromatic precursor, and subsequent cyclization to form the characteristic oxazolidinone ring of Linezolid.

A crucial intermediate in one of the documented synthetic routes is (S)-N-[2-acetoxy-3-chloropropyl]acetamide, which is synthesized from (S)-1-Amino-3-chloropropan-2-ol hydrochloride.[1] This intermediate is then reacted with N-carbobenzoxy-3-fluoro-4-morpholinyl aniline to form the core structure of Linezolid.[1]

Experimental Protocols

The following protocols are based on established synthetic methods.[1]

Part 1: Synthesis of (S)-N-[2-acetoxy-3-chloropropyl]acetamide

This procedure details the conversion of (S)-1-Amino-3-chloropropan-2-ol hydrochloride to (S)-N-[2-acetoxy-3-chloropropyl]acetamide.

Materials:

-

(S)-1-Amino-3-chloropropan-2-ol hydrochloride

-

Dichloromethane (CH₂Cl₂)

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Potassium carbonate (K₂CO₃)

-

Methylbenzene (Toluene)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a 50 mL three-necked flask, add 5.00 g of (S)-1-amino-3-chloro-2-propanol hydrochloride and 18 mL of CH₂Cl₂.

-

To this suspension, add 8.00 g of Ac₂O followed by the dropwise addition of 3.40 g of pyridine at 30 °C.

-

Maintain the reaction mixture at this temperature for 20 hours.

-

After 20 hours, cool the reaction mixture to 6 °C and slowly add a solution of 9.30 g of K₂CO₃ in 30 mL of water.

-

Separate the organic layer. Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and wash with saturated brine.

-

Evaporate the solvent under reduced pressure.

-

Add a suitable amount of methylbenzene and remove the water azeotropically. Repeat this step twice.

-

Crystallize the crude product from petroleum ether.

-

Refine the product using ethyl acetate-petroleum ether.

-

Dry the resulting off-white solid in an oven to obtain 5.99 g of (S)-N-[2-acetoxy-3-chloropropyl]acetamide.

Part 2: Synthesis of Linezolid

This protocol describes the synthesis of Linezolid using the previously prepared (S)-N-[2-acetoxy-3-chloropropyl]acetamide and N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinyl aniline.

Materials:

-

(S)-N-[2-acetoxy-3-chloropropyl]acetamide

-

N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinyl aniline

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Lithium tert-butoxide (LiOt-Bu) in Tetrahydrofuran (THF) (1 mol/L solution)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a 25 mL three-necked flask, add 1.09 g of N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinyl aniline, 3 mL of DMF, and 0.29 g of MeOH at 20 °C.

-

Cool the mixture to 5 °C and add 11.84 mL of a 1 mol/L solution of LiOt-Bu in THF dropwise.

-

To this mixture, add 1.16 g of (S)-N-[2-acetoxy-3-chloropropyl]acetamide.

-

Stir the reaction mixture at room temperature for 15 hours.

-

After the reaction is complete, add 2 mL of saturated NH₄Cl solution, followed by 28 mL of water, 30 mL of saturated brine, and 25 mL of CH₂Cl₂.

-

Separate the organic layer. Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure.

-

Crystallize the product from ethyl acetate-petroleum ether to obtain 0.96 g of off-white solid Linezolid.

Quantitative Data Summary

The following tables summarize the quantitative data from the described protocols.

Table 1: Synthesis of (S)-N-[2-acetoxy-3-chloropropyl]acetamide

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used (g) | Moles (mmol) | Volume (mL) |

| (S)-1-Amino-3-chloropropan-2-ol hydrochloride | 162.04 | 5.00 | 30.86 | - |

| Acetic anhydride | 102.09 | 8.00 | 78.36 | - |

| Pyridine | 79.10 | 3.40 | 42.98 | - |

| Dichloromethane | - | - | - | 18 |

| Potassium carbonate | 138.21 | 9.30 | 67.30 | - |

| Water | - | - | - | 30 |

| Product | ||||

| (S)-N-[2-acetoxy-3-chloropropyl]acetamide | 193.63 | 5.99 | 30.93 | - |

| Yield | 99.9% |

Table 2: Synthesis of Linezolid

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used (g) | Moles (mmol) | Volume (mL) |

| (S)-N-[2-acetoxy-3-chloropropyl]acetamide | 193.63 | 1.16 | 5.99 | - |

| N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinyl aniline | 330.35 | 1.09 | 3.30 | - |

| Methanol | 32.04 | 0.29 | 9.05 | - |

| LiOt-Bu in THF (1M) | - | - | 11.84 | 11.84 |

| Dimethylformamide | - | - | - | 3 |

| Product | ||||

| Linezolid | 337.35 | 0.96 | 2.85 | - |

| Yield | 86.4% |

Visualizations

Synthetic Pathway of Linezolid

Caption: Synthetic route of Linezolid from (S)-1-Amino-3-chloropropan-2-ol hydrochloride.

Experimental Workflow for Linezolid Synthesis

Caption: Step-by-step experimental workflow for the synthesis of Linezolid.

References

Chiral Synthesis of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral synthesis of (R)-1-Amino-3-chloropropan-2-ol hydrochloride, a key chiral building block in the pharmaceutical industry. The described methods include synthesis from a chiral epoxide, enzymatic kinetic resolution, asymmetric reduction of a prochiral ketone, and a chiral pool approach.

Synthesis from (R)-Epichlorohydrin

This method is a highly efficient and direct approach utilizing the readily available chiral starting material, (R)-epichlorohydrin. The synthesis involves a two-step, one-pot reaction sequence: nucleophilic ring-opening of the epoxide with a protected amine source, followed by in-situ deprotection and salt formation.

Experimental Protocol

Materials:

-

(R)-Epichlorohydrin (1.0 eq)

-

Benzylamine (1.1 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Ring-Opening Reaction: In a reaction vessel, dissolve (R)-epichlorohydrin (1.0 eq) in ethanol. Cool the solution in an ice-water bath to below 15°C.

-

Slowly add benzylamine (1.1 eq) dropwise to the solution, maintaining the temperature below 15°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Deprotection and Salt Formation: Once the initial reaction is complete, add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 10 hours to effect debenzylation and formation of the hydrochloride salt.

-

Work-up and Isolation: After the reflux period, distill off the ethanol and excess hydrochloric acid under reduced pressure.

-

Cool the remaining aqueous solution to 0°C to precipitate the white solid product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield (R)-1-Amino-3-chloropropan-2-ol hydrochloride.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (R)-Epichlorohydrin | Adapted from[1] |

| Key Reagents | Benzylamine, HCl | Adapted from[1] |

| Solvent | Ethanol | Adapted from[1] |

| Yield | Approx. 82% | Based on analogous (S)-enantiomer synthesis[1] |

| Enantiomeric Excess (e.e.) | >99% | Expected based on chiral starting material |

Reaction Workflow

Caption: One-pot synthesis from (R)-epichlorohydrin.

Enzymatic Kinetic Resolution of Racemic 1-Amino-3-chloropropan-2-ol

This method involves the separation of a racemic mixture of 1-amino-3-chloropropan-2-ol using a stereoselective enzyme, typically a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

General Experimental Protocol

Materials:

-

Racemic 1-Amino-3-chloropropan-2-ol

-

Lipase (e.g., from Pseudomonas cepacia or Candida antarctica B)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., tert-butyl methyl ether, toluene)

Procedure:

-

Reaction Setup: Dissolve the racemic 1-amino-3-chloropropan-2-ol in the chosen organic solvent.

-

Add the lipase and the acyl donor to the solution.

-

Stir the mixture at a controlled temperature (e.g., 30-40°C).

-

Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.

-

Termination and Separation: Once the desired conversion (ideally 50%) is reached, stop the reaction by filtering off the enzyme.

-

Separate the unreacted (R)-1-amino-3-chloropropan-2-ol from the acylated (S)-enantiomer by chromatography.

-

The desired (R)-enantiomer can then be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.

Representative Quantitative Data for Lipase-Catalyzed Resolutions

| Parameter | Value | Reference |

| Enzyme | Lipase from Pseudomonas cepacia (PSL-C) | [2] |

| Acyl Donor | Vinyl Acetate | [2] |

| Solvent | tert-Butyl methyl ether | [2] |

| Conversion | ~50% | [2] |

| Enantiomeric Excess (e.e.) | >99% for both enantiomers | [2] |

Logical Workflow

Caption: Enzymatic kinetic resolution workflow.

Asymmetric Reduction of 1-Amino-3-chloro-2-propanone

This strategy involves the enantioselective reduction of a prochiral ketone, 1-amino-3-chloro-2-propanone, to the desired chiral alcohol using a chiral reducing agent or catalyst.

General Experimental Protocol

Materials:

-

1-Amino-3-chloro-2-propanone hydrochloride

-

Chiral catalyst system (e.g., (R)-Corey-Bakshi-Shibata (CBS) catalyst with borane)

-

Aprotic solvent (e.g., Tetrahydrofuran (THF))

Procedure:

-

Catalyst Preparation (if necessary): In an inert atmosphere, prepare the chiral catalyst solution according to the specific literature procedure for the chosen catalyst.

-

Reduction: Dissolve the 1-amino-3-chloro-2-propanone hydrochloride in the aprotic solvent and cool to the recommended temperature (e.g., -20°C to -78°C).

-

Slowly add the reducing agent (e.g., borane solution) to the ketone solution, followed by the chiral catalyst.

-

Monitoring and Quenching: Stir the reaction at the low temperature and monitor its progress by TLC or HPLC. Once the reaction is complete, quench it by the slow addition of a protic solvent like methanol.

-

Work-up and Isolation: After quenching, allow the mixture to warm to room temperature. Perform an appropriate aqueous work-up to remove the catalyst and byproducts.

-

Extract the product into an organic solvent, dry, and concentrate. The crude product can be purified by chromatography or crystallization to yield the (R)-1-amino-3-chloropropan-2-ol, which is then converted to its hydrochloride salt.

Expected Quantitative Data for Asymmetric Reductions

| Parameter | Value | Reference |

| Catalyst System | Oxazaborolidine (CBS) catalyst | General method[3] |

| Reducing Agent | Borane (BH₃) | General method[3] |

| Solvent | Tetrahydrofuran (THF) | General method[3] |

| Enantiomeric Excess (e.e.) | Typically >90% | [3] |

| Yield | Substrate-dependent | [3] |

Signaling Pathway Analogy for Catalysis

Caption: Catalytic cycle for asymmetric reduction.

Chiral Pool Synthesis from D-Mannitol

This approach utilizes a readily available and inexpensive chiral starting material from nature's "chiral pool," such as D-mannitol, to synthesize a key chiral intermediate, which is then converted to the target molecule. A common strategy involves the synthesis of (R)-epichlorohydrin from D-mannitol, which can then be used as described in Method 1.

Conceptual Experimental Workflow

-

Protection of Diols: D-mannitol is treated with acetone and an acid catalyst to protect the 1,2- and 5,6-diol groups as acetonides.

-

Oxidative Cleavage: The central 3,4-diol is cleaved, for example, with lead tetraacetate, to yield two molecules of a protected glyceraldehyde derivative.

-

Reduction: The aldehyde is reduced to a primary alcohol using a reducing agent like sodium borohydride.

-

Activation of Hydroxyl Group: The primary alcohol is converted into a good leaving group, for instance, by tosylation.

-

Epoxidation and Chlorination: The protected diol is deprotected, and subsequent treatment with a base can induce ring closure to form an epoxide. Further reaction steps can introduce the chlorine atom to form (R)-epichlorohydrin.

-

Conversion to Target Molecule: The synthesized (R)-epichlorohydrin is then converted to (R)-1-amino-3-chloropropan-2-ol hydrochloride as described in Method 1.

Logical Relationship Diagram

Caption: Chiral pool synthesis from D-mannitol.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when performing these experiments. Reaction conditions may require optimization for scale-up and specific laboratory conditions.

References

- 1. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]

- 2. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]

Application Notes: Asymmetric Synthesis Utilizing 1-Amino-3-chloropropan-2-ol Hydrochloride

Introduction